1-Descarbamoyl-2-carbamoyl Methocarbamol
Description
Contextualization of Advanced Medicinal Chemistry Intermediates and Derivatives
In the landscape of modern drug discovery and development, pharmaceutical intermediates are foundational chemical compounds that serve as the essential building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs). weimiaobio.com These intermediates are not the final therapeutic agents themselves but are critical precursors that undergo further chemical transformations. alfa-industry.com Advanced intermediates, which are structurally closer to the final API, are of particular significance. alfa-industry.com Their use can streamline the manufacturing process, enhance the purity and yield of the final drug substance, and offer greater control over the synthetic pathway. alfa-industry.comglobalpharmatek.com The development and characterization of these complex molecules are pivotal for creating innovative drugs to meet emerging health challenges. weimiaobio.comnih.gov
Significance of Investigating Related Chemical Entities in Drug Development Pipelines
The investigation of related chemical entities, including process-related impurities and metabolites, is a cornerstone of a robust drug development pipeline. primescholars.com Understanding these compounds is critical for ensuring the safety, efficacy, and quality of the final pharmaceutical product. japsonline.com Regulatory bodies worldwide mandate the identification and characterization of any impurity present at significant levels. japsonline.com Furthermore, studying metabolites—the products of the body's biotransformation of a drug—provides crucial insights into a drug's pharmacokinetic profile, duration of action, and potential for drug-drug interactions. drugbank.comnih.govdrugs.com This comprehensive approach, which extends beyond the primary API to its analogues, facilitates a more complete understanding of the drug's behavior both in synthesis and in biological systems. nih.gov
Overview of Methocarbamol (B1676395) Structural Analogues and Biotransformation Products
Methocarbamol, a centrally acting skeletal muscle relaxant, undergoes extensive metabolism in the body. drugbank.comnih.govdrugs.com Its biotransformation occurs primarily in the liver through pathways such as O-demethylation and ring hydroxylation. drugbank.comwikipedia.org The resulting products are then typically conjugated with glucuronic acid or sulfate (B86663) to form water-soluble compounds that are excreted in the urine. drugbank.commdpi.com It is important to note that methocarbamol does not hydrolyze to its parent compound, guaifenesin (B1672422), as a metabolite. wikipedia.org In addition to metabolites, the synthesis of methocarbamol can give rise to process-related impurities, which are structurally similar analogues formed during the chemical reactions. japsonline.comjapsonline.com One such significant related entity is 1-Descarbamoyl-2-carbamoyl Methocarbamol, which is both a process-related impurity and a potential isomer of the main active ingredient. japsonline.compharmaffiliates.com
Structure
3D Structure
Properties
IUPAC Name |
[1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBZNIRQFJMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677020 | |
| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-39-8 | |
| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-ylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXY-3-(2-METHOXYPHENOXY)PROPAN-2-YLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0Z4S2X4A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Advanced Structural Characterization
Systematic IUPAC and Common Research Nomenclature for 1-Descarbamoyl-2-carbamoyl Methocarbamol (B1676395)
The compound in focus is a notable positional isomer of Methocarbamol. In scientific literature and among chemical suppliers, it is commonly referred to as 1-Descarbamoyl-2-carbamoyl Methocarbamol . veeprho.com This name highlights its structural relationship to the parent drug, indicating the absence of a carbamoyl (B1232498) group at the first position and its presence at the second position of the propanediol (B1597323) backbone.
Another prevalent name in research is Methocarbamol β-Isomer , which underscores its isomeric nature. japsonline.comjapsonline.comresearchgate.netresearchgate.netsynzeal.com The designation "β-isomer" is used to distinguish it from the primary drug, Methocarbamol, which can be considered the α-isomer.
The systematic name, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate (B1207046) . japsonline.comjapsonline.comsynzeal.com This formal nomenclature provides a precise and unambiguous description of the molecule's structure. The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number: 10488-39-8 . veeprho.comsynzeal.com Its molecular formula is C11H15NO5 . veeprho.comsynzeal.com
| Name Type | Name |
| Common Name | This compound |
| Common Name | Methocarbamol β-Isomer |
| IUPAC Name | 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate |
| CAS Number | 10488-39-8 |
| Molecular Formula | C11H15NO5 |
Isomeric Relationships and Stereochemical Considerations
This compound is a constitutional isomer, specifically a positional isomer, of Methocarbamol. japsonline.com The core difference lies in the placement of the carbamate (-OC(O)NH2) and hydroxyl (-OH) groups on the propane-1,2-diol backbone. In Methocarbamol, the primary alcohol at the C1 position is carbamoylated, and the secondary alcohol is at the C2 position. Conversely, in the β-isomer, the secondary alcohol at the C2 position is carbamoylated, and the primary alcohol at the C1 position remains as a hydroxyl group. japsonline.com
The molecule contains a single stereocenter at the C2 position of the propane (B168953) chain, where the carbamate group is attached. This gives rise to the possibility of two enantiomers: (R)-1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate and (S)-1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate. The commercially available reference material is typically a racemic mixture of these two enantiomers. nist.gov
Advanced Spectroscopic and Spectrometric Characterization in Research
The definitive identification and structural elucidation of this compound rely on a suite of advanced analytical techniques. These methods provide a detailed fingerprint of the molecule, confirming its identity and differentiating it from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for mapping the proton environment of a molecule. In a study published in the Journal of Applied Pharmaceutical Science, the ¹H NMR spectrum of the β-isomer was recorded in deuterated chloroform (B151607) (CDCl₃) and compared with that of Methocarbamol. japsonline.comjapsonline.com The key differentiating feature is the chemical shift of the protons on the propanediol backbone, particularly at the C1 and C2 positions, due to the different electronic environments created by the hydroxyl and carbamate groups. japsonline.com
Interactive Table: ¹H NMR Spectral Data of this compound (β-Isomer) japsonline.comjapsonline.com
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.62 | m | 1H | -CH₂ at C-1 |
| 3.75 | s | 3H | -OCH₃ |
| 3.81 | m | 1H | -CH₂ at C-1 |
| 4.30 | m | 1H | -CH₂ at C-3 |
| 4.44 | m | 2H | -CH₂ at C-3 and -CH at C-2 |
| 4.81 | s | 1H | -OH |
| 6.0 | s | 2H | -NH₂ |
| 6.92 | m | 4H | Aromatic-H |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. For this compound, the mass spectrum shows a molecular ion peak consistent with its molecular formula, C11H15NO5. In negative ionization mode, a peak at m/z 240.9 [M-H]⁻ is observed, confirming the molecular weight of 241.24 g/mol . japsonline.comresearchgate.net
The fragmentation pattern is characteristic of carbamate esters. Common fragmentation pathways include the loss of the carbamoyl group and cleavages within the propanediol chain.
Interactive Table: Postulated Mass Spectrometry Fragmentation of this compound
| m/z | Postulated Fragment |
| 241 | [M]⁺ |
| 240 | [M-H]⁻ |
| 198 | [M - C(O)NH₂]⁺ |
| 137 | [C₇H₇O₂]⁺ (methoxyphenoxy fragment) |
| 124 | [C₇H₈O₂]⁺ (guaifenesin fragment) |
| 109 | [C₇H₅O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Interactive Table: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H, N-H | Hydroxyl and amine stretching |
| 3000-2850 | C-H | Alkyl C-H stretching |
| 1740-1680 | C=O | Carbamate carbonyl stretching |
| 1600-1450 | C=C | Aromatic C=C stretching |
| 1250-1000 | C-O | Ether and alcohol C-O stretching |
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula of C11H15NO5. The experimentally determined exact mass would be very close to the theoretical exact mass of 241.09502 g/mol . This technique provides definitive evidence for the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.gov
Synthesis and Characterization
Synthetic Pathways and Key Reactions
1-Descarbamoyl-2-carbamoyl Methocarbamol (B1676395), also identified as the β-isomer of methocarbamol, is a process-related impurity that can form during the synthesis of methocarbamol from guaifenesin (B1672422). japsonline.comjapsonline.com One common synthetic route to methocarbamol involves the carbamoylation of guaifenesin. japsonline.com During the amination of a guaifenesin intermediate with phosgene, the β-isomer can be generated alongside the intended α-isomer (methocarbamol). japsonline.comresearchgate.net Another synthetic pathway for methocarbamol involves reacting 2,3-epoxypropyl 2-methoxyphenyl ether with carbon dioxide to form a dioxolone intermediate, which is then reacted with ammonia. google.comgoogle.com Variations in reaction conditions can influence the formation of isomeric impurities.
Purification and Isolation Techniques
The isolation and purification of 1-Descarbamoyl-2-carbamoyl Methocarbamol from the reaction mixture containing the parent drug, methocarbamol, requires advanced separation techniques. Preparative high-performance liquid chromatography (prep-HPLC) is a documented method for isolating this impurity. japsonline.comjapsonline.com In this process, a crude mixture is loaded onto a preparative column, and the different components are separated based on their affinity for the stationary phase. japsonline.com Fractions containing the target impurity are collected, concentrated, and the compound can be extracted using a suitable solvent like methylene (B1212753) chloride. japsonline.com
Spectroscopic and Chromatographic Profile
The structural elucidation of this compound is confirmed through a combination of spectroscopic and chromatographic methods.
Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to separate the impurity from methocarbamol and other related substances. japsonline.comjapsonline.com In a reported method, this β-isomer impurity eluted at a different retention time than methocarbamol, allowing for its detection and quantification. japsonline.com
Spectroscopy: The definitive structure is confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. japsonline.com These analyses provide detailed information about the molecular weight and the specific arrangement of atoms within the molecule, confirming its identity as the β-isomer of methocarbamol. japsonline.com
Biotransformation Pathways and in Vitro/non Human Studies
Identification of Biotransformation Pathways of Methocarbamol (B1676395) Yielding Related Carbamates
The primary biotransformation of methocarbamol in the body occurs in the liver and involves several key metabolic reactions. The main pathways are O-demethylation of the methoxy (B1213986) group and hydroxylation of the phenyl ring. nih.govnih.gov Following these initial steps, the resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to facilitate their excretion from the body. nih.govdrugbank.com These metabolic processes result in the formation of various related carbamates.
Specifically, 1-Descarbamoyl-2-carbamoyl Methocarbamol, also identified as the β-isomer of methocarbamol, has been characterized as a process-related impurity that can form during the synthesis of methocarbamol from guaifenesin (B1672422). While its formation is known in a synthetic context, the precise in vivo biotransformation pathways that might lead to the generation of this specific positional isomer from methocarbamol are not yet fully detailed in the scientific literature.
Studies in various species have shed light on the general metabolic fate of methocarbamol. In rats and dogs, metabolism also proceeds through O-demethylation and hydroxylation, with the subsequent excretion of glucuronide and sulfate conjugates. drugbank.comnih.gov Research on isolated perfused rat livers has identified methocarbamol itself, along with glucuronides of methocarbamol, desmethyl-methocarbamol, and four different hydroxylated methocarbamol metabolites in the bile. nih.gov This indicates that the core carbamate (B1207046) structure is often retained during metabolism.
In Vitro Metabolic Studies of this compound
Detailed in vitro metabolic studies specifically focused on this compound are not extensively available in the current body of scientific literature.
The specific hepatic enzyme systems, such as cytochrome P450 (CYP) isozymes, that may be responsible for the metabolism of this compound have not been definitively identified. For its parent compound, methocarbamol, while it is known to be metabolized in the liver, detailed data on the specific CYP enzymes involved are limited. nih.gov
As there is a lack of in vitro metabolic studies on this compound, the characterization of its potential biotransformation products remains an area for future research.
Non-Human Animal Biotransformation Research (Excluding Mammalian/Human Clinical Studies)
While the metabolism of the parent compound, methocarbamol, has been investigated in non-human species like rats and dogs, specific biotransformation research on this compound in these models is not well-documented. nih.gov The existing animal studies have primarily focused on the metabolic pathways of methocarbamol itself, which include O-demethylation and hydroxylation followed by conjugation. drugbank.com
Role of this compound in Biochemical Interactions
The potential for this compound to interact with biochemical pathways, particularly through enzyme inhibition, has been suggested, though comprehensive data is limited.
There are indications that carbamate compounds can interact with various enzymes. For instance, methocarbamol has been shown to inhibit yeast sucrase in a non-competitive manner, with its carbamate group playing a significant role in this interaction. researchgate.net
The inhibition of enzymes by carbamates is a known mechanism, for example, in the transient carbamoylation of acetylcholinesterase by certain carbamate inhibitors. nih.gov Whether this compound acts through a similar mechanism on LAL or other enzymes is a subject that requires further scientific exploration.
Exploration of Receptor Binding or Signaling Pathway Modulation in Research Models
The precise mechanism of action for methocarbamol and its metabolites has not been fully established, though it is understood to be a central nervous system (CNS) depressant. nih.gov It is believed to exert its muscle relaxant effects by inhibiting polysynaptic reflexes within the spinal cord. nih.gov There is no evidence to suggest a direct effect on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber itself. drugbank.com
Specific research into the receptor binding profile or the modulation of signaling pathways by this compound is not present in the current body of scientific literature. Studies on the parent compound, methocarbamol, have not identified a specific receptor to which it binds to produce its therapeutic effects. drugbank.comdrugs.com One study has suggested that the mechanism of action may involve the inhibition of carbonic anhydrase. drugbank.com
Given the lack of direct research, any discussion on the receptor binding or signaling pathway modulation of this compound would be purely speculative. Further investigation is required to determine if this metabolite possesses any pharmacological activity and, if so, to identify its molecular targets and downstream effects.
Table 2: Summary of Mechanistic Studies on Methocarbamol
| Compound | Proposed Mechanism of Action | Receptor/Pathway Studied | Key Findings |
| Methocarbamol | Central Nervous System Depression | Polysynaptic reflexes (spinal cord) | Inhibition of polysynaptic reflexes. nih.gov |
| Methocarbamol | Carbonic Anhydrase Inhibition | Carbonic Anhydrase | Potential inhibitory activity. drugbank.com |
This table reflects the current understanding of methocarbamol's mechanism of action. No data is available for this compound.
Advanced Analytical Methodologies for Research Purposes
Chromatographic Methods for Isolation and Quantification
Chromatographic techniques are fundamental in the separation and quantification of 1-Descarbamoyl-2-carbamoyl Methocarbamol (B1676395) from its parent drug and other related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Quantification
HPLC is a cornerstone for the purity assessment and quantification of 1-Descarbamoyl-2-carbamoyl Methocarbamol. The development of a stability-indicating HPLC method is crucial for separating it from Methocarbamol and other degradation products.
Method development for this compound often involves reversed-phase chromatography, utilizing C8 or C18 columns. nih.govresearchgate.netglobalresearchonline.net The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. globalresearchonline.netrsc.org Gradient elution may be employed to ensure the resolution of all related impurities with varying polarities. thermofisher.com
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, encompassing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govglobalresearchonline.net For instance, a validated method for Methocarbamol and its impurities demonstrated linearity over a concentration range of 1.00–300.00 μg/mL for Methocarbamol. nih.gov A similar range would be established for this compound as a reference standard. The purity of reference standards for this compound is typically determined by HPLC to be greater than 95%. lgcstandards.comhoelzel-biotech.com
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and 0.05 M KH2PO4 buffer (pH 6) rsc.org |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min globalresearchonline.net |
| Detection | UV at 274 nm globalresearchonline.net or 225 nm rsc.org |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) Applications in Research
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and thermal lability of carbamates like this compound, direct GC analysis is challenging. The presence of polar functional groups (-OH, -NH2) can lead to poor peak shape and degradation in the GC inlet and column. researchgate.net
To overcome these limitations, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com Common derivatization techniques for compounds containing hydroxyl and amine groups include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using trifluoroacetic anhydride (B1165640) - TFAA). researchgate.net
Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is crucial for achieving good separation of the derivatized analyte from other components. thermofisher.com
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. These advantages are attributed to the use of columns packed with sub-2 µm particles, which operate at higher pressures.
For the analysis of this compound, a UHPLC method would provide superior separation from closely related impurities in a shorter run time. A UHPLC system, such as the Thermo Scientific Dionex UltiMate 3000, has been successfully used for the separation of Methocarbamol and its impurities. thermofisher.com Such a system, coupled with a suitable column (e.g., a sub-2 µm C18 or C8), can be optimized for the rapid purity assessment and quantification of this compound. The higher efficiency of UHPLC also leads to sharper peaks, resulting in lower detection and quantification limits, which is particularly beneficial for trace impurity analysis.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the definitive identification and trace-level quantification of pharmaceutical impurities.
LC-MS/MS for Trace Analysis and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, offering exceptional sensitivity and selectivity. This technique is particularly useful for trace analysis in complex matrices and for the identification of metabolites.
In LC-MS/MS, the analyte is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion corresponding to the molecular weight of this compound (C11H15NO5, MW: 241.24 g/mol ) is selected and fragmented to produce characteristic product ions. lgcstandards.comnih.gov The fragmentation pattern provides structural information that, along with the retention time, confirms the identity of the compound. As a positional isomer of Methocarbamol, it is expected to exhibit a similar molecular ion and fragmentation pattern. researchgate.net For Methocarbamol, a molecular ion at m/z 241 has been observed. researchgate.net
Multiple Reaction Monitoring (MRM) is a highly sensitive acquisition mode in LC-MS/MS that can be used for the quantification of trace levels of this compound. shimadzu.com This technique has been used for the analysis of other drugs and their metabolites in biological fluids at very low concentrations. nih.govchromatographyonline.com
Table 2: Potential LC-MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 242.1 [M+H]⁺ | Predicted fragments based on structure |
| Methocarbamol (for comparison) | 242.1 [M+H]⁺ | Known fragments (e.g., 199.1, 137.1) |
Note: Specific product ions for this compound would need to be determined experimentally.
GC-MS for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile compounds. Following the necessary derivatization of this compound as described in the GC section, GC-MS analysis provides both chromatographic retention time and a mass spectrum for definitive identification. nih.gov
The derivatization process, for instance with a silylating agent, replaces the active hydrogens on the hydroxyl and carbamate (B1207046) groups with trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of the molecule. researchgate.net The resulting mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern. The fragmentation will be influenced by the derivatizing group and can be used to elucidate the structure of the original molecule. nih.gov This technique is particularly useful for confirming the identity of impurities and for forensic or toxicological investigations. nih.gov
Application as an Analytical Reference Standard in Research
This compound, also known as the β-isomer of Methocarbamol or 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate, serves a critical function in pharmaceutical research and quality control as an analytical reference standard. japsonline.comjapsonline.combiosynth.com Reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances. The availability of this compound as a reference material is essential for the accurate identification and quantification of this specific impurity in batches of the active pharmaceutical ingredient (API) Methocarbamol. biosynth.comsynzeal.com
Pharmaceutical testing laboratories and manufacturers utilize these standards in various analytical procedures to ensure the purity, safety, and efficacy of the final drug product. synzeal.comveeprho.com By using a certified reference standard, analysts can validate their testing methods, calibrate analytical instruments, and accurately determine the level of this specific process-related impurity in Methocarbamol. japsonline.comjapsonline.com Companies specializing in chemical standards supply this compound, often with a detailed Certificate of Analysis that confirms its identity and purity, making it suitable for regulatory submissions and quality control testing. synzeal.comlgcstandards.comlgcstandards.com
Table 1: Chemical Identification of this compound This table provides key identifiers for the compound.
| Identifier | Information | Source |
|---|---|---|
| Systematic Name | [1-(hydroxymethyl)-2-(2-methoxyphenoxy)ethyl] carbamate | lgcstandards.com |
| Alternate Name | 1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate | japsonline.comjapsonline.comuspnf.com |
| Common Name | Methocarbamol β-isomer | japsonline.comjapsonline.com |
| CAS Number | 10488-39-8 | synzeal.comlgcstandards.compharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₁₁H₁₅NO₅ | lgcstandards.compharmaffiliates.com |
| Molecular Weight | 241.24 g/mol | japsonline.compharmaffiliates.com |
Impurity Profiling and Stability-Indicating Methods for Related Compounds
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies to ensure drug safety and quality. veeprho.commagtechjournal.com this compound is a known process-related impurity that forms during the synthesis of Methocarbamol from its precursor, Guaifenesin (B1672422). japsonline.comjapsonline.com Its presence, along with other impurities like Guaifenesin and Methocarbamol dioxolone, must be monitored and controlled within strict limits. oup.com
To this end, researchers have developed and validated stability-indicating analytical methods, predominantly using High-Performance Liquid Chromatography (HPLC). oup.comthepharmajournal.comnih.gov A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. It must be able to separate the active ingredient from its impurities and any degradation products to assess the drug's stability under various environmental conditions. oup.comrsc.org
Research has focused on creating robust HPLC methods capable of resolving Methocarbamol from its β-isomer (this compound) and other related substances. japsonline.comjapsonline.com One such study detailed the separation of Methocarbamol and its β-isomer using a reversed-phase HPLC (RP-HPLC) method. japsonline.com The impurity was isolated using preparative liquid chromatography and its structure was confirmed using spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR). japsonline.comjapsonline.com
Another study established a stability-indicating RP-HPLC method for the quantification of Methocarbamol and four of its impurities, including the isomer, in an oral suspension. oup.com This method was validated according to International Conference on Harmonisation (ICH) guidelines. The study involved forced degradation experiments, where the drug product was exposed to harsh conditions such as acid, base, oxidation, heat, and light to demonstrate the method's specificity. oup.comnih.gov Under basic hydrolysis conditions (0.1 N NaOH), Methocarbamol was found to be sensitive and degraded, with the Methocarbamol isomer being a major degradation product. oup.com
Table 2: Example of a Validated HPLC Method for Separation of Methocarbamol and its β-Isomer This table summarizes the chromatographic conditions from a published research study for the separation and detection of Methocarbamol and its process-related impurity, the β-isomer (this compound).
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic Mode | Isocratic RP-HPLC | japsonline.com |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | japsonline.com |
| Mobile Phase | Solvent A: 6.8 g of KH₂PO₄ in water (pH adjusted to 4.5 with H₃PO₄) Solvent B: Methanol Ratio: 75:25 (v/v) | japsonline.com |
| Flow Rate | 1.0 mL/minute | japsonline.com |
| Detection | UV at 274 nm | japsonline.com |
| Retention Time (Guaifenesin) | ~23.76 minutes | japsonline.com |
| Retention Time (β-isomer) | ~26.33 minutes | japsonline.com |
| Retention Time (Methocarbamol) | ~29.97 minutes | japsonline.com |
Compound Name Reference
Computational Chemistry and in Silico Investigations
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. For 1-descarbamoyl-2-carbamoyl methocarbamol (B1676395), these methods can elucidate the preferred spatial arrangement of its atoms, known as conformations, which are crucial for its interaction with biological targets.
Conformational analysis of 1-descarbamoyl-2-carbamoyl methocarbamol would typically involve a systematic search of the potential energy surface to identify low-energy conformers. This process can be accomplished using molecular mechanics force fields, which approximate the potential energy of a system as a function of its atomic coordinates. The inherent flexibility of the molecule, arising from several rotatable single bonds, suggests a complex conformational landscape. Key dihedral angles, such as those around the C-O and C-C bonds of the propanediol (B1597323) backbone and the ether linkage to the guaiacol (B22219) ring, would be systematically rotated to generate a multitude of possible conformations.
The stability of these conformers is influenced by a variety of non-covalent interactions, including steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For instance, the hydroxyl and carbamate (B1207046) groups can act as both hydrogen bond donors and acceptors, potentially forming intramolecular hydrogen bonds that stabilize certain conformations. Molecular dynamics simulations, a technique that simulates the movement of atoms and molecules over time, can provide further insights into the conformational dynamics and flexibility of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov
Table 1: Theoretical Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular Hydrogen Bonds |
| C1 | 0.00 | Φ₁: 178.2, Φ₂: -65.4, Φ₃: 70.1 | OH···O=C |
| C2 | 0.85 | Φ₁: 60.5, Φ₂: 175.1, Φ₃: -170.3 | None |
| C3 | 1.23 | Φ₁: -62.1, Φ₂: 68.9, Φ₃: 179.5 | NH···O(ether) |
| C4 | 2.10 | Φ₁: 179.8, Φ₂: -170.8, Φ₃: -68.7 | None |
| Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from computational studies. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. researchgate.net These methods can be employed to calculate a range of molecular properties that are fundamental to understanding the reactivity and spectroscopic characteristics of this compound. nih.gov
Key electronic properties that can be determined include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The MEP map, for instance, visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), offering insights into potential sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbonyl, hydroxyl, and ether groups are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for structural validation. japsonline.com
Table 2: Theoretical Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | 1.25 |
| HOMO-LUMO Gap (eV) | 8.14 |
| Mulliken Atomic Charges | C(carbonyl): +0.52, O(carbonyl): -0.48, N(carbamate): -0.65 |
| Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from computational studies. |
Docking Studies and Ligand-Protein Interaction Predictions (Purely Theoretical, Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. In the context of this compound, docking studies could be performed to hypothetically explore its potential interactions with various biological targets, without making any clinical claims. As an isomer of methocarbamol, a known muscle relaxant, it would be of theoretical interest to dock it into the binding sites of proteins associated with neuromuscular signaling.
The process involves generating a three-dimensional model of the target protein, often obtained from crystallographic data, and then using a scoring function to evaluate the binding affinity of different poses of the ligand within the active site. These scoring functions estimate the free energy of binding, with more negative scores typically indicating a more favorable interaction. The predicted binding mode can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For this compound, the hydroxyl and carbamate groups would be expected to form hydrogen bonds with polar residues in a binding pocket, while the guaiacol ring could engage in hydrophobic or π-stacking interactions. Comparing the theoretical docking scores and binding modes of this isomer with those of methocarbamol could provide insights into how the positional change of the carbamate group might influence its hypothetical binding affinity and selectivity for different protein targets.
Table 3: Hypothetical Docking Scores of this compound with a Putative Target Protein
| Ligand | Docking Score (kcal/mol) | Predicted Hydrogen Bonds (with protein residues) | Predicted Hydrophobic Interactions (with protein residues) |
| This compound | -7.2 | SER122, GLN154 | LEU89, PHE210, TRP214 |
| Methocarbamol | -7.8 | TYR120, ASN156 | LEU89, PHE210, ALA213 |
| Note: This data is hypothetical and for illustrative purposes. The target protein and residues are not specified to maintain a purely theoretical context. |
Prediction of Biotransformation Pathways and Metabolite Structures using In Silico Tools
In silico tools for metabolism prediction have become increasingly valuable in the early stages of drug discovery and development for forecasting the metabolic fate of a compound. nih.gov These tools utilize knowledge-based systems, machine learning models, or a combination of both to predict the sites of metabolism and the structures of potential metabolites. nih.gov For this compound, these predictive models can offer hypotheses about its biotransformation in the body.
The metabolism of the parent compound, methocarbamol, is known to involve O-demethylation of the guaiacol ring, hydroxylation of the aromatic ring, and glucuronidation. nih.gov It is plausible that this compound would undergo similar Phase I and Phase II metabolic reactions. In silico software can predict the likelihood of these reactions occurring at specific sites on the molecule. For instance, the methoxy (B1213986) group on the aromatic ring is a likely site for O-demethylation, and the aromatic ring itself is susceptible to hydroxylation by cytochrome P450 enzymes. The primary alcohol and the secondary alcohol (if formed after ester hydrolysis) could be sites for glucuronide conjugation.
These predictive tools can generate a list of potential metabolites, ranked by their likelihood of formation. This information is valuable for guiding analytical studies aimed at identifying the actual metabolites in biological samples.
Table 4: Predicted Metabolites of this compound using a Hypothetical In Silico Tool
| Predicted Metabolite | Predicted Biotransformation Pathway | Predicted Site of Metabolism |
| M1: O-desmethyl-1-descarbamoyl-2-carbamoyl methocarbamol | Phase I: O-demethylation | Methoxy group on the guaiacol ring |
| M2: Hydroxy-1-descarbamoyl-2-carbamoyl methocarbamol | Phase I: Aromatic hydroxylation | Guaiacol ring |
| M3: this compound glucuronide | Phase II: Glucuronidation | Primary hydroxyl group |
| M4: Guaifenesin (B1672422) | Phase I: Ester hydrolysis | Carbamate ester linkage |
| Note: This data is hypothetical and for illustrative purposes. The metabolite designations are arbitrary. |
Future Research Directions and Methodological Advancements
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The imperative to quantify and control isomeric impurities in active pharmaceutical ingredients (APIs) drives the need for more sophisticated analytical methods. Future research should concentrate on developing techniques that can not only detect but also accurately quantify 1-Descarbamoyl-2-carbamoyl Methocarbamol (B1676395), even at trace levels, in the presence of the parent drug and other related substances.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for pharmaceutical analysis. researchgate.netrsc.orgproquest.com Future work should focus on the development of novel stationary phases and mobile phase compositions to achieve superior resolution between methocarbamol and its β-isomer, 1-Descarbamoyl-2-carbamoyl Methocarbamol. japsonline.com The exploration of chiral chromatography, even though the primary isomeric difference is positional, could yield new separation mechanisms. Furthermore, the coupling of HPLC with advanced mass spectrometry (MS) detectors, such as tandem mass spectrometry (MS/MS), will be crucial for unambiguous identification and sensitive quantification in complex matrices. nih.gov
Capillary electrophoresis (CE) presents another promising avenue, offering high separation efficiency and minimal sample consumption. Method development in CE could provide a rapid and orthogonal technique to HPLC for quality control purposes. Additionally, the advancement of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Raman and FT-IR), coupled with chemometric analysis, could enable non-destructive, real-time monitoring of isomeric ratios during the synthesis process.
Table 1: Potential Advanced Analytical Techniques for this compound
| Technique | Potential Advancement | Objective |
| HPLC/UPLC | Development of novel stationary phases (e.g., mixed-mode, chiral) | Enhanced resolution from methocarbamol and other impurities. |
| LC-MS/MS | High-resolution mass spectrometry (HRMS) for accurate mass determination | Unambiguous identification and quantification at very low levels. |
| Capillary Electrophoresis (CE) | Optimization of buffer systems and coatings | Orthogonal and rapid separation method for quality control. |
| Advanced NMR | Quantitative NMR (qNMR) without the need for an identical standard | Absolute quantification of the isomer in bulk drug substance. |
| Vibrational Spectroscopy | Process Analytical Technology (PAT) applications of Raman and NIR | Real-time monitoring of isomeric content during synthesis. |
Exploration of Advanced Synthetic Strategies for Isomer Control
The synthesis of methocarbamol, often proceeding from guaifenesin (B1672422), can lead to the formation of the undesired 1-Descarbamoyl-2-carbamoyl isomer. japsonline.comresearchgate.net Future synthetic research must prioritize strategies that afford greater control over the regioselectivity of the carbamoylation reaction.
One promising area is the use of advanced protecting group strategies. By selectively protecting the secondary hydroxyl group of a key intermediate, the carbamoyl (B1232498) moiety can be directed specifically to the primary hydroxyl, thus minimizing the formation of the 1-Descarbamoyl-2-carbamoyl isomer. Research into novel, easily removable protecting groups that are stable under the reaction conditions is warranted.
Furthermore, the exploration of enzymatic catalysis could offer a highly specific route to methocarbamol. Lipases and other hydrolases, potentially engineered for this specific transformation, could exhibit a high degree of regioselectivity, leading to a cleaner product profile. This biocatalytic approach aligns with the principles of green chemistry by often allowing for milder reaction conditions.
Another avenue involves the investigation of alternative carbamoylating agents and reaction conditions. acs.orgorganic-chemistry.org The use of flow chemistry, with its precise control over temperature, pressure, and reaction time, could be employed to optimize the reaction kinetics in favor of the desired isomer. google.comgoogle.com
Table 2: Comparative Overview of Synthetic Strategies for Isomer Control
| Synthetic Strategy | Principle | Potential Advantages | Research Focus |
| Advanced Protecting Groups | Selective blocking of the secondary hydroxyl group. | High regioselectivity, potentially high yields. | Development of novel, efficient protecting groups. |
| Biocatalysis | Use of enzymes (e.g., lipases) for selective carbamoylation. | High specificity, mild reaction conditions, environmentally friendly. | Enzyme screening, protein engineering, and process optimization. |
| Flow Chemistry | Precise control of reaction parameters in a continuous reactor. | Improved selectivity, safety, and scalability. | Optimization of reactor design and reaction conditions. |
| Alternative Reagents | Exploring different carbamoylating agents and catalysts. | Potentially altered reactivity and selectivity profiles. | Screening of new reagents and mechanistic studies. |
Integration of Multi-Omics Approaches in Biotransformation Research
While this compound is primarily considered a synthetic impurity, it is crucial to investigate its potential biotransformation should it enter the biological system. Multi-omics technologies, which allow for the comprehensive analysis of various biological molecules, offer a powerful toolkit for this purpose. nih.govnih.govqiagenbioinformatics.com
Metabolomics would be the most direct approach to track the fate of this compound in in-vitro (e.g., liver microsomes) or in-vivo models. By comparing the metabolic profiles of systems exposed to the isomer versus the parent drug, unique metabolites of the isomer can be identified. youtube.com
Transcriptomics and proteomics can provide insights into the cellular response to the isomer. For instance, exposure to this compound could potentially alter the expression of genes and proteins involved in drug metabolism (e.g., cytochrome P450 enzymes), transport, or cellular stress pathways. youtube.com This information is vital for understanding any potential for drug-drug interactions or off-target effects. The integration of these different omics datasets can provide a holistic view of the biological impact of this isomer. nih.govwikipedia.org
Expanding Theoretical Investigations into Novel Biochemical Interactions
Computational chemistry and molecular modeling provide an in-silico platform to predict and understand the interactions of small molecules with biological macromolecules. nih.govresearchgate.net Future theoretical studies should focus on comparing the biochemical interaction profiles of methocarbamol and its 1-Descarbamoyl-2-carbamoyl isomer.
Molecular docking studies could be employed to predict the binding affinity of both isomers to the putative targets of methocarbamol, as well as to a panel of other receptors and enzymes to identify potential off-targets. nih.gov This could help to assess whether the isomeric form has a different pharmacological or toxicological profile.
Molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complexes and the conformational changes induced upon binding. researchgate.net These simulations can reveal subtle differences in the interaction patterns of the two isomers that might not be apparent from static docking poses. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations could be used to model the reactivity of the isomers, for example, their susceptibility to metabolism by specific enzymes. nih.gov
Q & A
Q. What safety protocols are essential when handling this compound, given its structural similarity to Methocarbamol (H302/H317/H334 hazards)?
- Methodology : Follow GHS Category 4/1A/1B guidelines: use fume hoods, nitrile gloves, and P2 respirators. Implement emergency procedures for inhalation (oxygen therapy) and dermal exposure (immediate washing with pH-neutral soap) . Store in airtight containers under nitrogen to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
